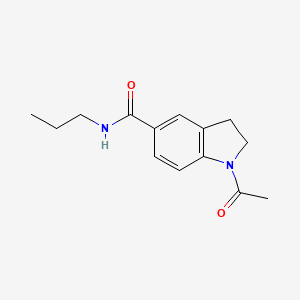
1-acetyl-N~5~-propyl-5-indolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N~5~-propyl-5-indolinecarboxamide, also known as APICA, is a synthetic compound that belongs to the family of indole-based synthetic cannabinoids. APICA has been the subject of numerous research studies due to its potential applications in the field of medicine and pharmacology.
Mecanismo De Acción
1-acetyl-N~5~-propyl-5-indolinecarboxamide acts as a partial agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. 1-acetyl-N~5~-propyl-5-indolinecarboxamide binds to these receptors and activates them, resulting in the modulation of various physiological processes such as pain perception, appetite, and immune function.
Biochemical and Physiological Effects:
1-acetyl-N~5~-propyl-5-indolinecarboxamide has been shown to have a variety of biochemical and physiological effects. 1-acetyl-N~5~-propyl-5-indolinecarboxamide has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammation. 1-acetyl-N~5~-propyl-5-indolinecarboxamide has also been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. Additionally, 1-acetyl-N~5~-propyl-5-indolinecarboxamide has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-acetyl-N~5~-propyl-5-indolinecarboxamide in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with high purity. This makes it easier to study the effects of 1-acetyl-N~5~-propyl-5-indolinecarboxamide on various physiological processes. However, one of the limitations of using 1-acetyl-N~5~-propyl-5-indolinecarboxamide in lab experiments is that it is a relatively new compound, and there is still limited information available on its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 1-acetyl-N~5~-propyl-5-indolinecarboxamide. One direction is to study the effects of 1-acetyl-N~5~-propyl-5-indolinecarboxamide on various physiological processes in more detail, such as its effects on the immune system and the central nervous system. Another direction is to study the safety and efficacy of 1-acetyl-N~5~-propyl-5-indolinecarboxamide in animal models and clinical trials. Additionally, there is a need for the development of new synthetic cannabinoids that have improved safety and efficacy profiles compared to existing compounds.
Métodos De Síntesis
1-acetyl-N~5~-propyl-5-indolinecarboxamide can be synthesized using a variety of methods, including the reaction of 1-acetylindole with propylamine in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 1-acetylindole with propionic anhydride in the presence of a base such as pyridine. The resulting product is then hydrolyzed to yield 1-acetyl-N~5~-propyl-5-indolinecarboxamide.
Aplicaciones Científicas De Investigación
1-acetyl-N~5~-propyl-5-indolinecarboxamide has been the subject of numerous research studies due to its potential applications in the field of medicine and pharmacology. 1-acetyl-N~5~-propyl-5-indolinecarboxamide has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune function. 1-acetyl-N~5~-propyl-5-indolinecarboxamide has also been shown to have potential applications in the treatment of cancer, epilepsy, and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-acetyl-N-propyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-7-15-14(18)12-4-5-13-11(9-12)6-8-16(13)10(2)17/h4-5,9H,3,6-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLUWSGQSNUKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-N-propyl-2,3-dihydro-1H-indole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)

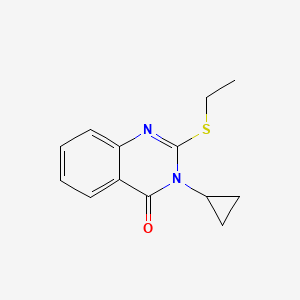
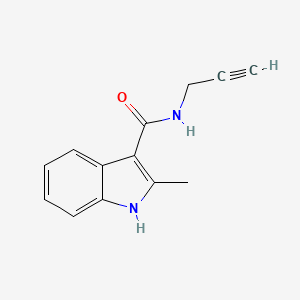
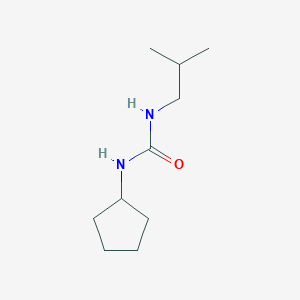
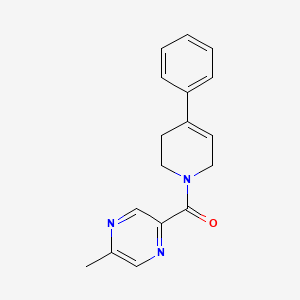
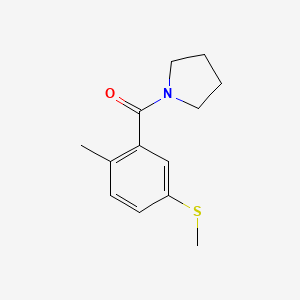

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)
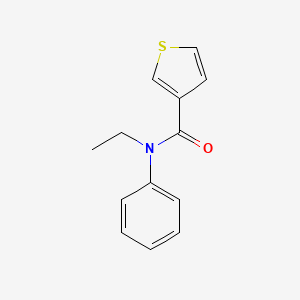
![N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473908.png)